molecular formula C14H13ClN2O5S B14594119 N-(4-Chlorophenyl)-N-(2-hydroxyethyl)-4-nitrobenzene-1-sulfonamide CAS No. 61040-65-1

N-(4-Chlorophenyl)-N-(2-hydroxyethyl)-4-nitrobenzene-1-sulfonamide

Cat. No.: B14594119
CAS No.: 61040-65-1
M. Wt: 356.8 g/mol
InChI Key: JJVJYAKAWQOMMA-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-N-(2-hydroxyethyl)-4-nitrobenzene-1-sulfonamide is a synthetic organic compound that features a combination of aromatic rings, a sulfonamide group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorophenyl)-N-(2-hydroxyethyl)-4-nitrobenzene-1-sulfonamide typically involves multi-step organic reactions. One possible route could involve the nitration of a suitable aromatic precursor, followed by sulfonation and subsequent substitution reactions to introduce the hydroxyethyl and chlorophenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, would need to be optimized for each step to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for such compounds often involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale reactors, ensuring the availability of raw materials, and implementing purification techniques such as crystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorophenyl)-N-(2-hydroxyethyl)-4-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

N-(4-Chlorophenyl)-N-(2-hydroxyethyl)-4-nitrobenzene-1-sulfonamide may have applications in:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its structural features.

    Industry: Use in the development of new materials or as a component in chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)-N-(2-hydroxyethyl)-4-nitrobenzene-1-sulfonamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The presence of functional groups like the nitro and sulfonamide groups could play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Chlorophenyl)-N-(2-hydroxyethyl)-4-nitrobenzene-1-sulfonamide: shares similarities with other sulfonamide derivatives and nitroaromatic compounds.

    Sulfonamide Derivatives: Often used as antibiotics or enzyme inhibitors.

    Nitroaromatic Compounds: Commonly used in the synthesis of dyes, explosives, and pharmaceuticals.

Uniqueness

The unique combination of functional groups in this compound may confer specific properties, such as enhanced reactivity or selectivity in chemical reactions, making it a valuable compound for research and industrial applications.

Properties

CAS No.

61040-65-1

Molecular Formula

C14H13ClN2O5S

Molecular Weight

356.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-N-(2-hydroxyethyl)-4-nitrobenzenesulfonamide

InChI

InChI=1S/C14H13ClN2O5S/c15-11-1-3-12(4-2-11)16(9-10-18)23(21,22)14-7-5-13(6-8-14)17(19)20/h1-8,18H,9-10H2

InChI Key

JJVJYAKAWQOMMA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N(CCO)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])Cl

Origin of Product

United States

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